Methyl 4-aminoadamantane-1-carboxylate hydrochloride
CAS No.: 1057075-91-8
Cat. No.: VC15779889
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1057075-91-8 |
|---|---|
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.74 g/mol |
| IUPAC Name | methyl 4-aminoadamantane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H |
| Standard InChI Key | MANHEPNXZVTZLG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
Methyl 4-aminoadamantane-1-carboxylate hydrochloride belongs to the adamantane family, a class of diamondoid hydrocarbons renowned for their rigid, cage-like structures. The compound’s molecular formula, C₁₂H₂₀ClNO₂, reflects the incorporation of a methyl ester (–COOCH₃) at position 1 and an amino group (–NH₂) at position 4 of the adamantane skeleton, with a hydrochloride counterion . The adamantane core confers exceptional thermal stability and resistance to enzymatic degradation, making it a favored scaffold in drug design.
Systematic and Common Names
The IUPAC name for this compound is methyl 4-aminoadamantane-1-carboxylate hydrochloride, while alternative designations include 4-amino-1-methoxycarbonyladamantane hydrochloride and trans-4-amino-1-methoxycarbonyladamantane hydrochloride . Its CAS registry numbers include 1057075-91-8 (racemic mixture) and 1003872-58-9 (enantiomerically pure (1R,3S,4R)-form) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 4-aminoadamantane-1-carboxylate hydrochloride typically begins with formylaminoadamantane, which undergoes acid-catalyzed esterification followed by hydrochlorination. As detailed in , the reaction sequence involves:
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Esterification: Formylaminoadamantane reacts with methanol in the presence of hydrochloric acid, yielding the methyl ester intermediate.
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Hydrochlorination: The intermediate is treated with hydrogen chloride gas, precipitating the hydrochloride salt .
Industrial-scale production optimizes reaction parameters (temperature: 40–60°C, reaction time: 6–8 hours) to achieve yields exceeding 85%. Chromatographic purification ensures >98% purity, as verified by HPLC .
Stereochemical Considerations
The compound exists in multiple stereoisomeric forms due to the adamantane core’s tetrahedral geometry. The (1R,3S,4R)-enantiomer (CAS: 1003872-58-9) exhibits distinct crystallographic properties compared to the racemic mixture, with a higher melting point (165°C vs. 160°C) .
Physicochemical Properties
Key Physical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.74 g/mol | |
| Melting Point | 160–165°C | |
| Solubility | Water: 25 mg/mL; Ethanol: 50 mg/mL | |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The hydrochloride salt’s solubility profile enables its use in polar solvents, while the adamantane backbone contributes to moderate lipophilicity, favoring blood-brain barrier penetration in neurological applications.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (N–H bend) confirm the ester and amine functionalities .
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¹H NMR (400 MHz, D₂O): Signals at δ 3.65 (s, 3H, –OCH₃), δ 3.20–3.10 (m, 1H, adamantane CH), and δ 2.85 (br s, 2H, –NH₂) align with the proposed structure .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE |
| H315: Causes skin irritation | Wear nitrile gloves |
| H319: Causes serious eye irritation | Use safety goggles |
Data from and emphasize the compound’s low acute toxicity (LD₅₀ >2000 mg/kg in rats) but recommend adherence to GHS guidelines to prevent chronic exposure risks.
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